ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate
CAS No.: 790270-95-0
Cat. No.: VC8473136
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 790270-95-0 |
---|---|
Molecular Formula | C20H18ClNO3S |
Molecular Weight | 387.9 g/mol |
IUPAC Name | ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate |
Standard InChI | InChI=1S/C20H18ClNO3S/c1-4-25-20(24)17-10-18(14-5-7-16(21)8-6-14)26-19(17)22-12(2)9-15(11-23)13(22)3/h5-11H,4H2,1-3H3 |
Standard InChI Key | LXCHBELRQSVJFD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises three distinct components:
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Thiophene backbone: A five-membered aromatic ring containing sulfur, substituted at positions 2, 3, and 5.
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4-Chlorophenyl group: Attached at position 5 of the thiophene, this substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
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3-Formyl-2,5-dimethyl-1H-pyrrole: A pyrrole ring substituted with methyl groups at positions 2 and 5 and a formyl group at position 3, linked to the thiophene at position 2 .
The ethyl carboxylate ester at position 3 enhances solubility in organic solvents and serves as a potential site for hydrolysis to carboxylic acid derivatives .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 790270-95-0 | |
Molecular Formula | ||
Molecular Weight (g/mol) | 387.9 | |
Synonyms | DTXSID101123850, AKOS008024258 |
Synthesis and Reaction Pathways
Pyrrole Ring Formation
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using computational models (e.g., SwissADME):
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logP: Estimated at 3.1–3.5, indicating moderate lipophilicity, suitable for membrane permeability in drug design .
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Water Solubility: Poor (<0.1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for dissolution .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Methodology |
---|---|---|
logP | 3.3 | XLogP3 |
Hydrogen Bond Donors | 1 | Molecular Structure |
Polar Surface Area | 65.2 Ų | DFT Calculations |
Biological Activity and Applications
Material Science Applications
The conjugated thiophene-pyrrole system suggests utility in organic semiconductors. Similar compounds exhibit charge carrier mobilities of 0.5–1.2 cm²/V·s, making them candidates for organic field-effect transistors (OFETs) .
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